molecular formula C8H5BrClN3O2 B15249697 Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B15249697
M. Wt: 290.50 g/mol
InChI Key: PADHWDMTYSGAPA-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is widely used in various fields of scientific research due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. One common method includes the bromination and chlorination of imidazo[1,2-b]pyridazine, followed by esterification with methanol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity and stability of the final product. The use of catalysts and controlled temperature conditions are crucial in achieving high efficiency in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity. Its carboxylate group also allows for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-3-13-7(11-5)4(9)2-6(10)12-13/h2-3H,1H3

InChI Key

PADHWDMTYSGAPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br

Origin of Product

United States

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